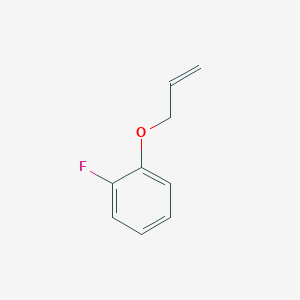

2-氟苯基烯丙基醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Fluorophenyl allyl ether is a chemical compound with the molecular formula C9H9FO and a molecular weight of 152.17 . It is used for research purposes .

Synthesis Analysis

The synthesis of ethers like 2-Fluorophenyl allyl ether can be achieved through methods such as the Williamson synthesis of ethers . This involves the reaction of a given alkyl halide with a given alkoxide ion . Another method is the Claisen rearrangement, which involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers .Molecular Structure Analysis

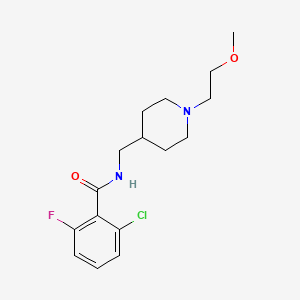

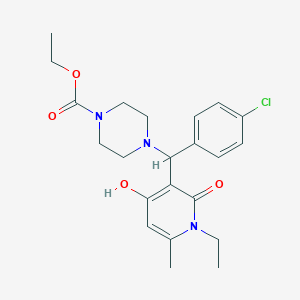

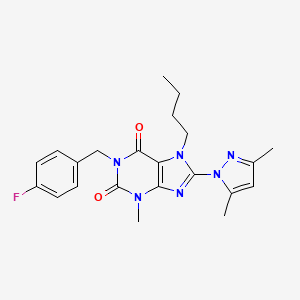

The molecular structure of 2-Fluorophenyl allyl ether consists of nine carbon atoms, nine hydrogen atoms, one fluorine atom, and one oxygen atom .Chemical Reactions Analysis

The Claisen rearrangement is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers like 2-Fluorophenyl allyl ether to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers .Physical And Chemical Properties Analysis

2-Fluorophenyl allyl ether is a liquid at room temperature . It has a predicted melting point of -13.71°C and a boiling point of 36-39°C at 0.1 mmHg . The density is approximately 1.0 g/mL, and the refractive index is predicted to be n 20D 1.49 .科学研究应用

对映选择性钯催化的反应

2-氟苯基烯丙基醚等氟化合物的显著应用之一在于对映选择性钯催化的烯丙基化反应。这些反应提供了从非手性氟化前体高效合成烯丙基化叔α-氟酮的途径,提供了高收率和对映体过量(Bélanger 等人,2007)。

用于活体系统跟踪的荧光探针

在荧光探针的开发中,2-氟苯基烯丙基醚衍生物在检测活细胞和动物中的特定化合物中发挥作用。一项研究证明了基于烯丙基醚异构化用于跟踪CO释放分子(CORM-3)的Pd2+-无近红外荧光探针在活体系统中的高对比度成像(龚等人,2022)。

有机化学中的教育应用

在教育环境中,苯基烯丙基醚的合成和反应(与2-氟苯基烯丙基醚具有结构相似性)用于教授有机化学中的重要反应。这包括威廉姆逊醚合成和克莱森重排,它们对于理解醚的化学性质至关重要(桑福德等人,2009)。

荧光“开启”化学传感器

基于烯丙基醚的化合物被用于创建高选择性的荧光化学传感器。例如,一项研究使用基于罗丹明的烯丙基醚席夫碱作为Pd2+的传感器,证明了其在水-乙腈介质中检测该离子的特异性(班贾等人,2017)。

高温水反应

苯基烯丙基醚(与2-氟苯基烯丙基醚相关的化合物)在高温水中的反应已被研究作为使用酸催化剂或有机溶剂的替代方法。这项研究强调了高温水在有机合成中对环境无害的潜力(巴格内尔等人,1996)。

绿色化学和环保催化

在绿色化学领域,苯基烯丙基醚(与2-氟苯基烯丙基醚相关)用于环保的克莱森重排。这些反应利用固体酸催化剂替代传统的均相酸催化剂,旨在实现环保高效的有机合成工艺(雅达夫和兰德,2005)。

作用机制

Target of Action

It is known that allyl aryl ethers, a class of compounds to which 2-fluorophenyl allyl ether belongs, are involved in key organic reactions .

Mode of Action

The mode of action of 2-Fluorophenyl Allyl Ether involves a process known as the Claisen rearrangement . This is a thermal rearrangement of allyl vinyl ethers, including allyl aryl ethers, to form β-aryl allyl ethers . The Claisen rearrangement occurs through a concerted mechanism, where a carbon-carbon bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the carbon-oxygen bond of the ether breaks .

Biochemical Pathways

The claisen rearrangement, which this compound undergoes, is part of a broader class of reactions called sigmatropic rearrangements . These rearrangements involve the shift of a substituent from one part of a molecule to another, leading to significant changes in the molecule’s structure and potentially its function .

Pharmacokinetics

Its physical properties such as its predicted melting point of -1371°C, boiling point of 36-39°C at 01 mmHg, and density of 10 g/mL, may influence its bioavailability .

Result of Action

The result of the Claisen rearrangement that 2-Fluorophenyl Allyl Ether undergoes is the formation of β-aryl allyl ethers . This rearrangement can lead to significant changes in the molecule’s structure and potentially its function .

Action Environment

The action of 2-Fluorophenyl Allyl Ether is influenced by environmental factors such as temperature, as the Claisen rearrangement it undergoes is a thermal rearrangement . Other factors that could influence its action include the presence of other substances that could react with it, and the pH of the environment.

安全和危害

未来方向

The Claisen rearrangement, which involves the thermal rearrangement of allyl vinyl ethers like 2-Fluorophenyl allyl ether, is a powerful synthetic tool in organic synthesis . It has been used in the total synthesis of natural products and biologically relevant compounds . Future research could explore the potential of this reaction in the synthesis of new compounds .

属性

IUPAC Name |

1-fluoro-2-prop-2-enoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABBMHBZKPIFFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2408789.png)

![Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH](/img/structure/B2408795.png)

![7-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzofuran-2-carboxamide](/img/structure/B2408796.png)

![2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2408797.png)

![5-(Trifluoromethyl)benzo[d]thiazol-2-amine hydrobromide](/img/structure/B2408799.png)

![N-[2-(4-bromobenzoyl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B2408802.png)

![4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B2408804.png)